Vortioxetine Impurity 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vortioxetine Impurity 4 is a degradation product of the antidepressant drug vortioxetine, which is used to treat major depressive disorder. Understanding the impurities of vortioxetine is crucial for pharmacokinetic studies, which explore how the body absorbs, distributes, metabolizes, and excretes the drug .

Applications De Recherche Scientifique

Vortioxetine Impurity 4 is primarily used in research to develop and validate analytical methods for the determination of vortioxetine and its impurities in pharmaceutical formulations. These studies are essential for ensuring the safety, efficacy, and quality of the drug. The compound is also used in stability studies to understand the degradation pathways of vortioxetine under different stress conditions .

Safety and Hazards

Mécanisme D'action

Target of Action

Vortioxetine Impurity 4, like Vortioxetine, primarily targets the serotonin transporter and various serotonin receptors . It acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter, as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These receptors play a crucial role in mood regulation and the antidepressant effects of serotonin reuptake inhibitors .

Mode of Action

This compound interacts with its targets to modulate the serotonin neurotransmitter system . It enhances the release of serotonin by inhibiting the serotonin transporter . Additionally, it acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . This multimodal mechanism of action leads to enhanced release of various neurotransmitters, including serotonin .

Biochemical Pathways

The compound’s interaction with its targets affects the serotonin neurotransmitter system, leading to changes in downstream biochemical pathways . Specifically, it enhances the release of glutamate and inhibits the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus .

Pharmacokinetics

The pharmacokinetics of Vortioxetine, which can be assumed to be similar for this compound, are linear and dose-proportional . The mean terminal half-life is approximately 66 hours, and steady-state plasma concentrations are generally achieved within 2 weeks of dosing . The mean absolute oral bioavailability of Vortioxetine is 75%, indicating a high level of bioavailability . Vortioxetine is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its modulation of the serotonin neurotransmitter system . This results in enhanced release of serotonin and other neurotransmitters, leading to improvements in mood and cognitive symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to sunlight can lead to photodegradation . Additionally, the compound’s action can be affected by the presence of other drugs, particularly those that inhibit or induce the cytochrome P450 enzymes involved in its metabolism .

Analyse Biochimique

Biochemical Properties

Vortioxetine Impurity 4, similar to Vortioxetine, may interact with various enzymes, proteins, and other biomolecules. Vortioxetine is known to bind with high affinity to the serotonin transporter, enhancing serotonin in the central nervous system by way of inhibition of reuptake . It’s plausible that this compound might have similar interactions.

Cellular Effects

Considering its relation to Vortioxetine, it might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Vortioxetine is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Vortioxetine has been shown to have a favorable pharmacokinetic profile with dose-proportional and linear exposure, moderate oral bioavailability, extensive tissue distribution, and a long elimination half-life .

Dosage Effects in Animal Models

Vortioxetine has been shown to improve performance on objective measures that cover a broad range of cognitive domains in animal models .

Metabolic Pathways

Vortioxetine is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase .

Transport and Distribution

Vortioxetine has a favorable pharmacokinetic profile with extensive tissue distribution .

Subcellular Localization

Vortioxetine is known to modify the release of both glutamate and GABA (gamma amino butyric acid) within various brain circuits .

Méthodes De Préparation

The preparation of Vortioxetine Impurity 4 involves the reaction of thiocetin with bromoacetyl chloride in the presence of sodium bicarbonate and toluene. The reaction is carried out at room temperature and then heated to reflux at 120°C for 24 hours. The product is then purified using column chromatography with a mixture of ethyl acetate and n-hexane .

Analyse Des Réactions Chimiques

Vortioxetine Impurity 4 undergoes various chemical reactions, including:

Oxidation: It is sensitive to oxidative conditions, leading to the formation of different degradation products.

Photolysis: Exposure to light can cause the compound to degrade.

Hydrolysis: It can undergo hydrolysis under acidic or alkaline conditions.

Common reagents used in these reactions include oxidizing agents, light exposure, and acidic or alkaline solutions. The major products formed from these reactions are various degradation products that can be analyzed using high-performance liquid chromatography .

Comparaison Avec Des Composés Similaires

Vortioxetine Impurity 4 can be compared with other impurities of vortioxetine, such as Isomer-1, Isomer-2, and Isomer-3. These impurities are structurally similar but differ in their positional isomerism. The unique aspect of this compound is its specific formation pathway and its role in the degradation of vortioxetine .

Conclusion

Understanding this compound is essential for the comprehensive analysis of vortioxetine’s pharmacokinetics and stability. Its preparation, chemical reactions, and research applications provide valuable insights into the quality control and safety of vortioxetine as a pharmaceutical product.

Propriétés

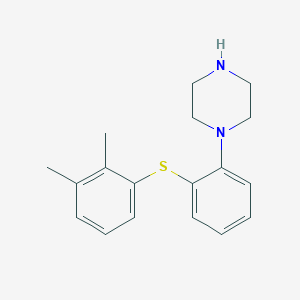

IUPAC Name |

1-[2-(2,3-dimethylphenyl)sulfanylphenyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-14-6-5-9-17(15(14)2)21-18-8-4-3-7-16(18)20-12-10-19-11-13-20/h3-9,19H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZNYQPTDBKBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)SC2=CC=CC=C2N3CCNCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2832333.png)

![4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2832344.png)

![2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(3-pyridylmethyl)acetamide](/img/structure/B2832346.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2832352.png)

![(1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2832356.png)